1-(2-Chlorobenzoyl)-4-((4-chlorophenyl)sulfanyl)-3,5-dimethyl-1H-pyrazole
Description
Properties
Molecular Formula |
C18H14Cl2N2OS |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
(2-chlorophenyl)-[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone |
InChI |
InChI=1S/C18H14Cl2N2OS/c1-11-17(24-14-9-7-13(19)8-10-14)12(2)22(21-11)18(23)15-5-3-4-6-16(15)20/h3-10H,1-2H3 |
InChI Key |
GUXFJCQTPUXLAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CC=C2Cl)C)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Chlorobenzoyl Hydrazide
2-Chlorobenzoyl chloride reacts with hydrazine hydrate in anhydrous ethanol under reflux to yield 2-chlorobenzoyl hydrazide. The reaction is typically complete within 4–6 hours, with the product isolated via filtration and recrystallization from ethanol (yield: 85–90%).
Cyclocondensation with Acetylacetone
Equimolar quantities of 2-chlorobenzoyl hydrazide and acetylacetone are refluxed in ethanol with catalytic acetic acid (5 mol%). The reaction proceeds via nucleophilic attack of the hydrazide on the diketone, followed by cyclization and dehydration. The product, 1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole, is obtained as a white crystalline solid after recrystallization from methanol (yield: 75–80%).
Key Characterization Data
-
Melting Point : 182–184°C
-
1H NMR (400 MHz, CDCl3) : δ 7.65–7.45 (m, 4H, Ar–H), 6.25 (s, 1H, pyrazole-H), 2.45 (s, 6H, CH3).
-
IR (KBr) : 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).
Bromination at Position 4 of the Pyrazole Core
Regioselective bromination at position 4 is achieved using N-bromosuccinimide (NBS) under radical initiation. The electron-donating methyl groups at positions 3 and 5 direct electrophilic substitution to position 4.
Optimization of Bromination Conditions
A solution of 1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole in carbon tetrachloride is treated with NBS (1.1 equiv) and azoisobutyronitrile (AIBN, 0.1 equiv). The mixture is irradiated with a 300 W tungsten lamp for 2 hours. The product, 4-bromo-1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole, precipitates and is filtered (yield: 65–70%).
Key Characterization Data
-
Melting Point : 198–200°C
-
1H NMR (400 MHz, CDCl3) : δ 7.70–7.50 (m, 4H, Ar–H), 2.50 (s, 6H, CH3).
-
13C NMR (100 MHz, CDCl3) : δ 165.2 (C=O), 140.1 (C-Br).
Introduction of the 4-Chlorophenylsulfanyl Group
The bromine at position 4 is replaced with a 4-chlorophenylsulfanyl group via a copper-catalyzed Ullmann coupling reaction. This method ensures efficient C–S bond formation while preserving the pyrazole’s structural integrity.
Ullmann Coupling Reaction
A mixture of 4-bromo-1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole (1 equiv), 4-chlorothiophenol (1.2 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs2CO3 (2 equiv) in dimethylformamide (DMF) is heated at 110°C for 12 hours. The product is purified via column chromatography (hexane/ethyl acetate, 4:1) to yield 1-(2-chlorobenzoyl)-4-((4-chlorophenyl)sulfanyl)-3,5-dimethyl-1H-pyrazole (yield: 60–65%).
Key Characterization Data
-
Melting Point : 215–217°C
-
1H NMR (400 MHz, CDCl3) : δ 7.70–7.30 (m, 8H, Ar–H), 2.55 (s, 6H, CH3).
-
HRMS (ESI) : m/z [M + H]+ calcd for C19H15Cl2N2OS: 421.0274; found: 421.0281.
Analytical and Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity. Retention time: 6.8 minutes.
Comparative Spectroscopic Data
| Parameter | Pyrazole Core | Brominated Intermediate | Final Product |
|---|---|---|---|
| Melting Point (°C) | 182–184 | 198–200 | 215–217 |
| C=O IR (cm⁻¹) | 1680 | 1675 | 1678 |
| Yield (%) | 75–80 | 65–70 | 60–65 |
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorobenzoyl)-4-((4-chlorophenyl)sulfanyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzoyl and chlorophenylsulfanyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical studies due to its unique structure.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzoyl)-4-((4-chlorophenyl)sulfanyl)-3,5-dimethyl-1H-pyrazole would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Substituent Variations at Position 1
The 2-chlorobenzoyl group distinguishes the target compound from analogs with alternative substituents:
- Pyridinesulfonamide group (): The compound 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide replaces the benzoyl group with a pyridinesulfonamide. This introduces a sulfonamide linkage and pyridine ring, increasing polarity. The melting point (138–142°C) and IR absorption (C=O at 1726 cm⁻¹) suggest stronger intermolecular interactions compared to the target compound’s benzoyl group .
- Adamantyl group (): The adamantyl substituent in ((3r,5r,7r)-adamantan-1-yl)(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)methanone introduces extreme bulkiness, leading to a high predicted boiling point (525.3°C) and lipophilicity (density: 1.41 g/cm³). This contrasts with the target compound’s smaller 2-chlorobenzoyl group, which may improve solubility .
- Trifluoromethylphenyl group (): Fluorinated substituents, as in 1-(4-(trifluoromethyl)phenyl)-3,5-dimethyl-1H-pyrazole, enhance metabolic stability and electronegativity. The target compound’s chlorine atoms may offer similar electronic effects but with differing steric demands .
Substituent Variations at Position 4
The 4-chlorophenylsulfanyl group is critical for activity in related compounds:
- Cyclohexylsulfanyl vs. Benzylsulfanyl (): In Pd/Pt complexes, cyclohexylsulfanyl substituents improved cytotoxicity 3-fold compared to benzylsulfanyl analogs.
- Nitroethyl group (): The nitroethyl substituent in 1-{1-(4-chlorophenyl)-2-nitroethyl}-3,5-dimethyl-1H-pyrazole introduces strong electron-withdrawing effects, altering reactivity and solubility (CAS: 956910-07-9). The sulfanyl group in the target compound likely offers better redox stability .
Key Findings
- Substituent Bulkiness : Bulky groups (e.g., adamantyl) increase boiling points and lipophilicity but may reduce solubility .
- Electron-Withdrawing Effects : Chlorine and nitro groups enhance electrophilicity, influencing reactivity and binding .
- Biological Activity : Sulfanyl substituents with cyclohexyl groups improve cytotoxicity, suggesting the target’s 4-chlorophenylsulfanyl group may offer a favorable balance of aromatic and hydrophobic interactions .
Biological Activity
1-(2-Chlorobenzoyl)-4-((4-chlorophenyl)sulfanyl)-3,5-dimethyl-1H-pyrazole (referred to as Compound A) is a synthetic pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
Compound A can be synthesized through a multi-step process involving the reaction of appropriate chlorobenzoyl and chlorophenyl sulfanyl precursors with 3,5-dimethyl-1H-pyrazole. The synthesis typically involves:
- Formation of the pyrazole ring through condensation reactions.
- Substitution reactions to introduce the chlorobenzoyl and chlorophenyl sulfanyl groups.
The structural formula is represented as follows:
Biological Activity Overview
The biological activity of Compound A has been evaluated across various studies, focusing on its potential as an antitumor , antimicrobial , and anti-inflammatory agent .
Antitumor Activity
Recent studies have shown that Compound A exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action is hypothesized to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Antitumor Activity Against Different Cell Lines
Antimicrobial Properties
Compound A has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.
Table 2: Antimicrobial Activity
Anti-inflammatory Effects
In vitro studies suggest that Compound A may reduce inflammation by inhibiting pro-inflammatory cytokines. This activity was assessed using lipopolysaccharide (LPS)-stimulated macrophages.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of specific substituents on the pyrazole ring significantly influences biological activity. Notably:
- The chlorine atoms enhance lipophilicity and improve binding affinity to target proteins.
- The sulfanyl group appears crucial for antimicrobial activity, possibly due to its ability to disrupt bacterial cell membranes.
Case Studies
- Antitumor Efficacy in Vivo : In a recent study, Compound A was administered to mice bearing tumor xenografts. Results indicated a significant reduction in tumor volume compared to control groups, supporting its potential as a therapeutic agent.
- Electrophysiological Studies : Electrophysiological assays demonstrated that Compound A affects calcium release in neuronal cells, indicating potential neuroprotective properties.
Q & A
Q. What are the optimized synthetic routes for 1-(2-chlorobenzoyl)-4-((4-chlorophenyl)sulfanyl)-3,5-dimethyl-1H-pyrazole, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols. A common approach includes:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-keto esters under reflux in ethanol or acetic acid .
- Step 2 : Sulfanylation at the 4-position using a thiol-substituted chlorophenyl group under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanyl moiety .
- Step 3 : Chlorobenzoylation at the 1-position using 2-chlorobenzoyl chloride in the presence of a base like triethylamine .
Q. Key variables :
- Temperature : Higher temperatures (80–100°C) accelerate cyclization but may lead to side reactions (e.g., over-oxidation).
- Catalysts : Transition-metal catalysts (e.g., CuCN·LiCl) improve regioselectivity in sulfanylation steps .
- Purification : Column chromatography (silica gel, hexane/EtOAc) is critical for isolating high-purity products .
Q. How can spectroscopic and crystallographic methods validate the structure of this compound?
- NMR : Use and NMR to confirm substitution patterns. For example, the methyl groups at positions 3 and 5 appear as singlets (~δ 2.3–2.5 ppm), while aromatic protons show splitting patterns consistent with para-substituted chlorophenyl groups .
- XRD : Single-crystal X-ray diffraction (SHELX/ORTEP-III) resolves bond lengths and angles. Hydrogen atoms are typically placed geometrically and refined using a riding model .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H]⁺ at m/z 391.04 for C₁₈H₁₅Cl₂N₂OS) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the sulfanyl group) affect cytotoxic activity in cancer cell lines?
Studies on analogous sulfanyl pyrazole complexes (e.g., Pt/Pd derivatives) reveal:
- Cyclohexyl substituents : Enhance apoptosis in Jurkat and K562 cells by ~3-fold compared to benzyl groups, likely due to improved lipophilicity and membrane penetration .
- Chlorophenyl vs. fluorophenyl : Electron-withdrawing groups (e.g., Cl) increase stability but may reduce binding affinity to targets like DNA topoisomerases .
Methodology : - Screen compounds against a panel of cell lines (e.g., HEK293 for selectivity).
- Quantify IC₅₀ values via MTT assays and validate with flow cytometry to assess cell-cycle arrest (G0/G1 phase) .
Q. What strategies resolve contradictions in crystallographic data, such as disorder in the chlorobenzoyl group?
- Refinement protocols : Use SHELXL with restraints for disordered atoms. For example, apply SIMU and DELU instructions to model anisotropic displacement parameters .
- Validation tools : Check PLATON/ADDSYM for missed symmetry and CCDC Mercury for steric clashes .
- Case example : In a related compound, disorder in the chlorophenyl ring was resolved by partitioning occupancy between two conformers (60:40 ratio) .
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., COX-2)?
- Docking studies : Use AutoDock Vina or Glide to model binding to COX-2’s active site (PDB ID: 3LN1). The sulfanyl group may form hydrogen bonds with Arg120, while the chlorobenzoyl moiety occupies the hydrophobic pocket .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein interactions. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
